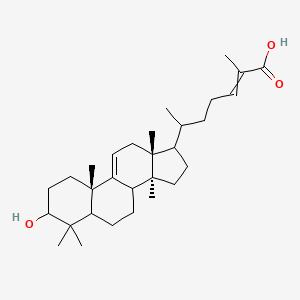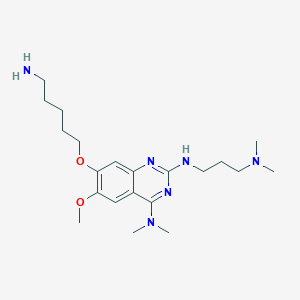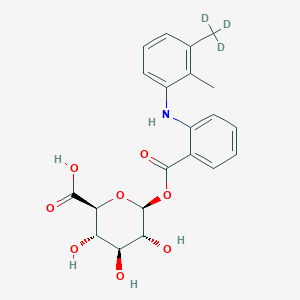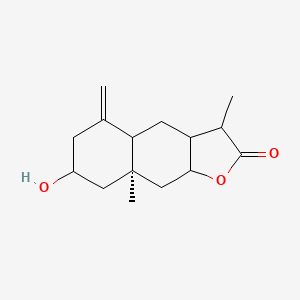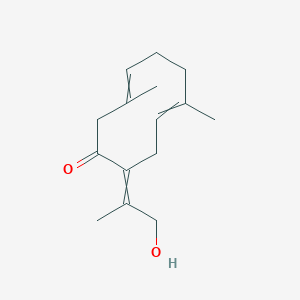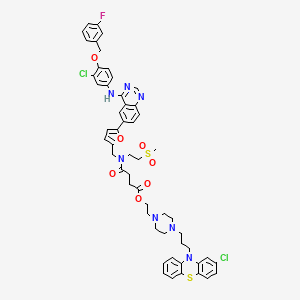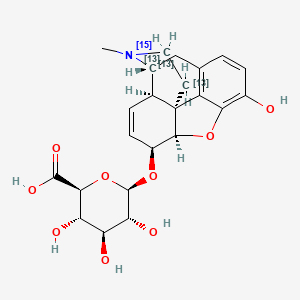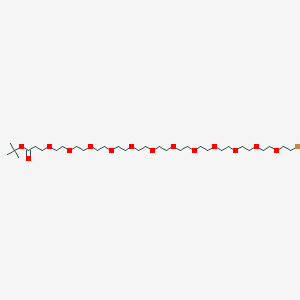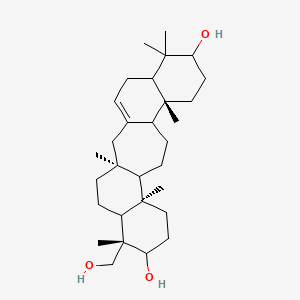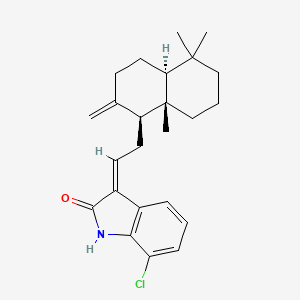
Chikv-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chikv-IN-3 is a small-molecule inhibitor specifically designed to target the chikungunya virus. This compound has shown promising antiviral activity against the chikungunya virus, which is a mosquito-borne alphavirus responsible for causing chikungunya fever. The fever is characterized by severe joint pain, fever, and rash, and can lead to chronic arthritis in some cases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chikv-IN-3 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This step involves the construction of the core scaffold through a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups are introduced to the core structure using reagents such as halogenating agents, oxidizing agents, and reducing agents.
Purification: The final compound is purified using techniques like column chromatography and recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing large-scale purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Chikv-IN-3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of an alcohol group in this compound can lead to the formation of a ketone or aldehyde, while reduction of a nitro group can result in the formation of an amine.
Wissenschaftliche Forschungsanwendungen
Chikv-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antiviral activity and to develop new synthetic methodologies.
Biology: Employed in cell culture studies to investigate its effects on viral replication and host cell interactions.
Medicine: Explored as a potential therapeutic agent for the treatment of chikungunya fever and other viral infections.
Industry: Utilized in the development of diagnostic assays and antiviral drug screening platforms.
Wirkmechanismus
Chikv-IN-3 exerts its antiviral effects by targeting specific molecular pathways involved in the replication of the chikungunya virus. The compound binds to viral proteins, inhibiting their function and preventing the virus from replicating within host cells. Key molecular targets include the viral RNA-dependent RNA polymerase and the E1-E2 glycoprotein complex, which are essential for viral replication and assembly .
Vergleich Mit ähnlichen Verbindungen
Chikv-IN-3 is unique compared to other antiviral compounds due to its specific targeting of the chikungunya virus. Similar compounds include:
Alpha-Mangostin: A natural xanthonoid with antiviral activity against chikungunya virus.
Benzofuran Derivatives: Compounds with a benzofuran core scaffold that inhibit chikungunya virus-induced cell death.
This compound stands out due to its high specificity and potency against the chikungunya virus, making it a promising candidate for further development as an antiviral therapeutic.
Eigenschaften
Molekularformel |
C24H30ClNO |
|---|---|
Molekulargewicht |
384.0 g/mol |
IUPAC-Name |
(3E)-3-[2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-7-chloro-1H-indol-2-one |
InChI |
InChI=1S/C24H30ClNO/c1-15-9-12-20-23(2,3)13-6-14-24(20,4)18(15)11-10-17-16-7-5-8-19(25)21(16)26-22(17)27/h5,7-8,10,18,20H,1,6,9,11-14H2,2-4H3,(H,26,27)/b17-10+/t18-,20-,24+/m0/s1 |
InChI-Schlüssel |
IVEBPJVMVQQNHS-MWIKYDBZSA-N |
Isomerische SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C/C=C/3\C4=C(C(=CC=C4)Cl)NC3=O)(C)C |
Kanonische SMILES |
CC1(CCCC2(C1CCC(=C)C2CC=C3C4=C(C(=CC=C4)Cl)NC3=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(9-Hydroxy-14-methyl-5-methylidene-4-oxo-3,11-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-13-en-7-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B12427416.png)
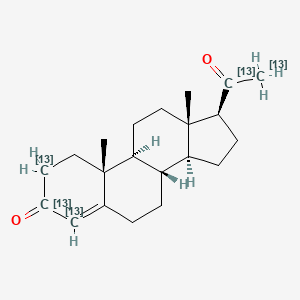
![(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol](/img/structure/B12427428.png)
